molecular formula C15H21BO5 B6297410 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester CAS No. 2633632-66-1

2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester

Cat. No.: B6297410
CAS No.: 2633632-66-1
M. Wt: 292.14 g/mol
InChI Key: KFVZZRCBAMCLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Boronic acid pinacol esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for various transformations, such as formal anti-Markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the boronic ester, which is a challenging step due to the increased stability of boronic esters .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The Suzuki–Miyaura coupling reaction, for instance, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, enabling various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through various transformations. For instance, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This process has been applied to the synthesis of various complex molecules .

Action Environment

The action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and moisture. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes or in chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2,5-Dimethoxy-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .

Biology and Medicine: Boronic esters, including this compound, are explored for their potential use in drug delivery systems and as boron carriers for neutron capture therapy.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including molecular spin switches and electron transfer dyads. Its versatility in forming stable bonds with other molecules makes it a valuable component in material science .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is unique due to the presence of methoxy groups at the 2 and 5 positions. These methoxy groups can influence the reactivity and stability of the compound, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVZZRCBAMCLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.